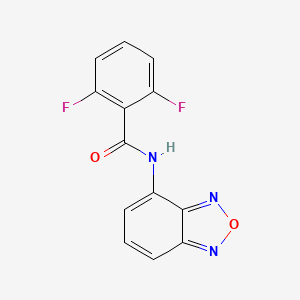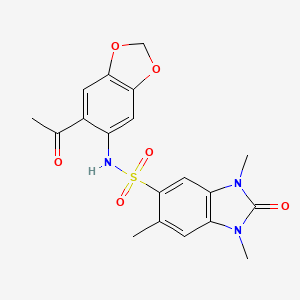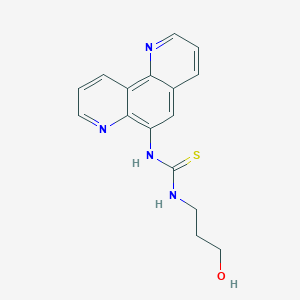![molecular formula C17H12N6OS2 B11061788 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11061788.png)
6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique structure combining pyrazole, thiophene, triazole, and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of the Triazole-Thiadiazole Core: The pyrazole derivative is then reacted with thiosemicarbazide and an appropriate aldehyde to form the triazole-thiadiazole core. This step often requires refluxing in ethanol with a catalytic amount of acetic acid.
Cyclization and Final Assembly: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities.
Pyrazole Derivatives: Exhibit anti-inflammatory, analgesic, and anticancer properties.
Triazole Derivatives: Used in antifungal and anticancer therapies.
Uniqueness
6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is unique due to its multi-ring structure, which imparts a combination of properties from pyrazole, thiophene, triazole, and thiadiazole rings. This structural complexity enhances its potential for diverse biological activities and applications.
Properties
Molecular Formula |
C17H12N6OS2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12N6OS2/c1-24-12-4-2-10(3-5-12)13-8-14(19-18-13)16-22-23-15(11-6-7-25-9-11)20-21-17(23)26-16/h2-9H,1H3,(H,18,19) |
InChI Key |
RIKBQPACQANZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NN4C(=NN=C4S3)C5=CSC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11061707.png)

![[(2Z)-5-amino-4-cyano-2-ethylidenefuran-3(2H)-ylidene]propanedinitrile](/img/structure/B11061718.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061726.png)
![5,5-dimethyl-N-(pyridin-3-ylmethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11061727.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11061737.png)
![3-(5-bromothiophen-2-yl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061738.png)
![2-(Piperidin-1-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile](/img/structure/B11061751.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-4-methylbenzamide](/img/structure/B11061757.png)




![3-(4-fluorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061774.png)
